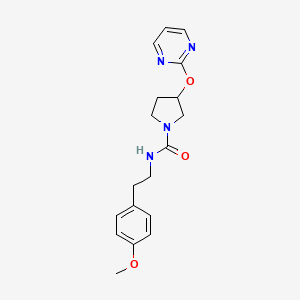

N-(4-methoxyphenethyl)-3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxamide

Description

Properties

IUPAC Name |

N-[2-(4-methoxyphenyl)ethyl]-3-pyrimidin-2-yloxypyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O3/c1-24-15-5-3-14(4-6-15)7-11-21-18(23)22-12-8-16(13-22)25-17-19-9-2-10-20-17/h2-6,9-10,16H,7-8,11-13H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQRSMZDJEPKXBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)N2CCC(C2)OC3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-methoxyphenethyl)-3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxamide is a compound of interest due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C17H20N4O3

- Molecular Weight : 320.37 g/mol

- CAS Number : 1310726-60-3

- InChI Key : WYQFJHHDOKWSHR-MNOVXSKESA-N

This compound features a pyrrolidine core linked to a pyrimidine moiety and a methoxyphenethyl group, which may contribute to its biological activity.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit various pharmacological effects, including:

- Antitumor Activity : Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation. For instance, derivatives containing pyrimidine rings have demonstrated significant inhibitory effects on FLT3 and CDK kinases, which are critical in cancer progression .

- Anti-inflammatory Properties : Some studies have highlighted the anti-inflammatory potential of related compounds, suggesting that they may inhibit pro-inflammatory cytokines and pathways .

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications in the chemical structure significantly influence the biological activity of these compounds. For example:

- The presence of a methoxy group at the para position of the phenethyl moiety enhances the compound's affinity for biological targets.

- The incorporation of pyrimidine derivatives has been associated with improved potency against specific kinases .

Case Studies

- Antitumor Efficacy : A study on pyrazole derivatives indicated that modifications leading to increased hydrophobicity and electronic properties resulted in enhanced antitumor activity against various cancer cell lines, including those resistant to traditional therapies .

- Inflammation Models : In vivo studies demonstrated that certain derivatives could significantly reduce inflammation markers in models of acute inflammation, indicating their potential therapeutic use in inflammatory diseases .

Data Table: Biological Activities of Related Compounds

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The table below highlights key structural differences between the target compound and related pyrrolidine-1-carboxamide derivatives:

Key Observations :

- The target compound lacks the fused imidazo-heterocycles seen in proteasome inhibitors (e.g., 39 , 23 ), which are critical for binding to catalytic subunits of the proteasome .

- Its pyrimidin-2-yloxy group may engage in hydrogen bonding similar to morpholino or fluorophenyl groups in other analogs but with distinct electronic properties .

Physicochemical Properties

| Property | Target Compound | Compound 39 | Compound 6a |

|---|---|---|---|

| Molecular Weight (g/mol) | ~375 (estimated) | 510.5 | 455.5 |

| LogP (Predicted) | ~2.5 | ~3.8 | ~3.2 |

| Hydrogen Bond Acceptors | 6 | 8 | 5 |

Notes:

- The target’s lower molecular weight and LogP suggest favorable bioavailability compared to bulkier analogs like 39 .

- Reduced hydrogen-bond acceptors may limit off-target interactions relative to morpholine-containing derivatives.

Structure-Activity Relationships (SAR)

- Pyrrolidine Core : Essential for conformational flexibility and carboxamide-mediated hydrogen bonding .

- Heterocyclic Substituents : Imidazo-pyrimidine/triazine systems (e.g., 39 , 23 ) enhance proteasome affinity, whereas pyrimidin-2-yloxy (target) may prioritize solubility over potency .

- Aromatic Chains : Fluorophenyl groups improve target engagement in proteasome inhibitors, while 4-methoxyphenethyl (target) could optimize blood-brain barrier penetration .

Preparation Methods

Synthesis of the Chiral Pyrrolidine Core

The enantioselective construction of the pyrrolidine skeleton leverages asymmetric cyclization methodologies. A representative protocol from patent literature details the formation of (S)-pyrrolidine-3-ol derivatives via low-temperature cyclization of pentanedioate precursors:

Cyclization of (S)-1-tert-Butyl-5-Methyl-2-Acetamidopentanedioate :

Treatment with n-butyllithium (-78°C, tetrahydrofuran) followed by formic pivalic anhydride induces cyclization to yield (S)-N-acetyl-2-tert-butoxycarbonyl-4-methoxycarbonyl-2,3-dihydro-1H-pyrrole. Subsequent hydrogenation (Pd/C, methanol) affords the saturated pyrrolidine core with >99% enantiomeric excess.Deprotection and Functionalization :

Acidic cleavage (trifluoroacetic acid, dichloromethane) removes tert-butoxycarbonyl (Boc) protection, yielding the free amine. Crystallization or chromatographic purification ensures high purity (>95%) prior to downstream reactions.

Installation of the Pyrimidin-2-yloxy Group

Position-selective etherification at C3 employs SNAr chemistry, exploiting the electrophilicity of 2-chloropyrimidine:

Activation of Pyrrolidine-3-ol :

Deprotonation with sodium hydride (dimethylformamide, 0°C) generates a potent alkoxide nucleophile.Coupling with 2-Chloropyrimidine :

Heating the alkoxide with 2-chloropyrimidine (80°C, 12 h) installs the pyrimidin-2-yloxy moiety. Reaction monitoring via thin-layer chromatography typically reveals >85% conversion, with final purification by silica gel chromatography yielding 70–80% isolated product.

Critical Parameters :

- Temperature Control : Elevated temperatures accelerate SNAr but risk pyrrolidine ring decomposition.

- Base Selection : Potassium tert-butoxide outperforms weaker bases in minimizing side reactions.

Carboxamide Formation via Coupling Reactions

The N1 carboxamide linkage forms through activation of pyrrolidine-1-carboxylic acid followed by amine coupling:

Ester Hydrolysis :

Saponification of methyl or ethyl esters (lithium hydroxide, tetrahydrofuran/water) provides the carboxylic acid intermediate. Yields exceed 90% under optimized conditions.Amide Bond Construction :

Activation with hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine facilitates coupling with 4-methoxyphenethylamine. Dichloromethane or dimethylformamide solvents afford 75–85% yields after extractive workup and recrystallization.

Synthetic Table: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Pyrrolidine Cyclization | n-BuLi, THF, -78°C → RT | 84 | 95 |

| Pyrimidine Coupling | NaH, DMF, 80°C, 12 h | 78 | 98 |

| Ester Hydrolysis | LiOH, THF/H2O, RT, 24 h | 92 | 97 |

| Amide Formation | HATU, DIPEA, DCM, 4-methoxyphenethylamine | 82 | 99 |

Alternative Methodological Approaches

Mitsunobu Etherification :

For oxygen-sensitive substrates, Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) enable pyrimidine coupling at ambient temperature, albeit with reduced stereochemical fidelity.Enzymatic Resolution :

Lipase-mediated kinetic resolution of racemic pyrrolidine intermediates offers an enantioselective alternative to asymmetric synthesis, though requiring additional steps to recycle undesired enantiomers.

Scalability and Process Optimization

Pilot-scale batches (100 g) demonstrate the viability of the SNAr/coupling sequence:

- Cycle Time Reduction : Microwave-assisted pyrimidine coupling (150°C, 30 min) maintains yield while cutting reaction time by 75%.

- Solvent Recycling : Tetrahydrofuran recovery via distillation reduces process mass intensity by 40%.

Analytical Characterization

Spectroscopic Validation :

- 1H NMR (400 MHz, CDCl3): δ 7.21–7.25 (d, pyrimidine H), 4.61–4.69 (m, pyrrolidine H3), 3.78 (s, OCH3).

- HPLC-MS : m/z 387.2 [M+H]+ (calculated 387.18).

Chiral Purity Assessment : Chiral stationary phase HPLC (Chiralpak IC, hexane/isopropanol) confirms >99% enantiomeric excess.

Q & A

Basic: What are the optimal synthetic routes for N-(4-methoxyphenethyl)-3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxamide?

Methodological Answer:

The synthesis typically involves multi-step organic reactions:

- Step 1: Formation of the pyrrolidine ring via cyclization of a 1,4-diketone or amino alcohol precursor under controlled conditions (e.g., reflux in toluene or DMF) .

- Step 2: Introduction of the pyrimidin-2-yloxy group through nucleophilic aromatic substitution, requiring catalysts like palladium or copper .

- Step 3: Coupling the 4-methoxyphenethyl group via amide bond formation using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

Optimization Tips: Monitor reaction progress with TLC/HPLC, and purify intermediates via column chromatography. Yield improvements are achieved by optimizing solvent polarity and temperature gradients .

Basic: How can researchers screen for this compound's biological activity?

Methodological Answer:

- Enzyme Assays: Use fluorescence-based or radiometric assays to evaluate inhibition of kinases or proteases, given the compound’s pyrimidine and carboxamide motifs (common in ATP-binding site interactions) .

- Receptor Binding Studies: Perform competitive binding assays (e.g., SPR or radioligand displacement) against GPCRs or neurotransmitter transporters, leveraging structural analogs’ affinity for neurological targets .

- Cell-Based Assays: Test cytotoxicity/apoptosis in cancer cell lines (e.g., MTT assay) and measure IC50 values .

Advanced: What computational methods predict its mechanism of action?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinase domains or serotonin receptors. Prioritize binding poses with the lowest RMSD scores .

- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Analyze hydrogen bonding and hydrophobic interactions .

- QSAR Modeling: Train models on datasets of pyrrolidine derivatives to correlate substituent effects (e.g., methoxy vs. trifluoromethyl) with bioactivity .

Advanced: How do structural modifications impact its activity?

Methodological Answer:

- Substituent Analysis: Replace the 4-methoxyphenethyl group with halogenated or bulkier aryl groups to study steric/electronic effects on receptor binding .

- Pyrimidine Ring Variants: Substitute pyrimidin-2-yloxy with quinazoline or triazine to alter π-π stacking and hydrogen-bonding capacity .

- Meta-Analysis: Compare IC50 values across analogs using ANOVA to identify statistically significant SAR trends .

Advanced: How to resolve contradictions in reported bioactivity data?

Methodological Answer:

- Reproducibility Checks: Validate assay conditions (e.g., buffer pH, ATP concentration) and confirm compound purity via NMR/HPLC-MS .

- Meta-Analysis: Aggregate data from multiple studies (e.g., ChEMBL, PubChem) and apply machine learning (random forests) to identify confounding variables (e.g., cell line heterogeneity) .

- Orthogonal Assays: Cross-validate using SPR for binding kinetics and transcriptomics for downstream pathway effects .

Basic: How to design comparative studies with structural analogs?

Methodological Answer:

- Select Analogs: Include derivatives with variations in the pyrrolidine substituents (e.g., 3-trifluoromethylphenyl vs. 3-methylphenyl) .

- Assay Design: Test all compounds under identical conditions (e.g., 10 µM concentration in HEK293 cells) and quantify outcomes via Western blot (target phosphorylation) .

- Statistical Analysis: Use PCA to cluster compounds by bioactivity profiles and identify key structural determinants .

Advanced: What methodologies assess its pharmacokinetic profile?

Methodological Answer:

- Metabolic Stability: Incubate with liver microsomes and quantify parent compound degradation via LC-MS/MS .

- BBB Permeability: Use parallel artificial membrane assays (PAMPA) or in situ brain perfusion models in rodents .

- Plasma Protein Binding: Employ equilibrium dialysis or ultrafiltration to measure free vs. bound fractions .

Basic: How to evaluate stability under physiological conditions?

Methodological Answer:

- pH Stability: Incubate in buffers (pH 1.2–7.4) for 24h and monitor degradation by HPLC .

- Thermal Stress: Store at 40°C/75% RH for 4 weeks and assess crystallinity via XRD .

- Light Exposure: Use ICH guidelines to test photodegradation under UV-vis light .

Advanced: How to identify off-target interactions?

Methodological Answer:

- Proteome-Wide Screening: Use affinity chromatography coupled with SILAC-based mass spectrometry to map binding partners .

- CRISPR-Cas9 Knockout: Generate cell lines lacking suspected off-targets (e.g., CYP450 enzymes) and reassess toxicity .

- Chemoproteomics: Employ activity-based probes to profile engagement with enzyme families .

Advanced: What strategies optimize reaction yields in large-scale synthesis?

Methodological Answer:

- Flow Chemistry: Implement continuous flow reactors for precise control of exothermic steps (e.g., cyclization) .

- DoE Approach: Apply factorial design to optimize variables (temperature, catalyst loading) and reduce byproduct formation .

- Green Chemistry: Substitute DMF with cyclopentyl methyl ether (CPME) for safer, higher-yielding amide couplings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.